Fluorescein diacetate 5-maleimide

Descripción

Propiedades

IUPAC Name |

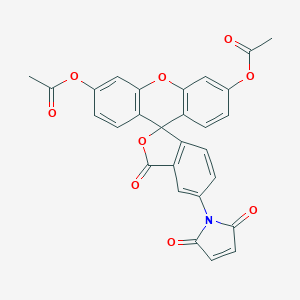

[6'-acetyloxy-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H17NO9/c1-14(30)35-17-4-7-21-23(12-17)37-24-13-18(36-15(2)31)5-8-22(24)28(21)20-6-3-16(11-19(20)27(34)38-28)29-25(32)9-10-26(29)33/h3-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBJWHQRQDEKOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404274 |

Source

|

| Record name | 5-Maleimido-fluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150322-01-3 |

Source

|

| Record name | 5-Maleimido-fluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorescein diacetate 5-maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fluorescein Diacetate 5-Maleimide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Fluorescein (B123965) diacetate 5-maleimide (FDAM) is a versatile chemical probe used in life sciences research. It exists as a non-fluorescent molecule that can readily cross cell membranes. Once inside a living cell, intracellular esterases cleave the diacetate groups, yielding the highly fluorescent compound, fluorescein 5-maleimide. This activated fluorescein derivative can then covalently bind to free sulfhydryl groups on intracellular proteins and peptides, such as glutathione, through a stable thioether bond. This unique mechanism of action makes FDAM and its activated form, fluorescein-5-maleimide, valuable tools for assessing cell viability and for labeling sulfhydryl-containing molecules.

Core Chemical and Physical Properties

The properties of Fluorescein diacetate 5-maleimide and its de-acetylated, fluorescent form, Fluorescein-5-maleimide, are summarized below for clarity and comparison.

Table 1: Chemical Properties of Fluorescein Diacetate 5-Maleimide

| Property | Value | Reference |

| Synonyms | 5-Maleimido-fluorescein diacetate, Fluorescein-5-maleimide diacetate | [1] |

| Molecular Formula | C₂₈H₁₇NO₉ | [2][3] |

| Molecular Weight | 511.44 g/mol | [1][2] |

| CAS Number | 150322-01-3 | [2][3] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMF, DMSO, dioxane, and chloroform.[2][4] | |

| Storage | Store at -20°C, protected from light and moisture.[2][3] |

Table 2: Chemical and Spectroscopic Properties of Fluorescein-5-Maleimide (Activated Form)

| Property | Value | Reference |

| Synonyms | 5-Maleimido-fluorescein, 5-MF | [5] |

| Molecular Formula | C₂₄H₁₃NO₇ | [5][6] |

| Molecular Weight | 427.4 g/mol | [6][7] |

| CAS Number | 75350-46-8 | [6] |

| Appearance | Yellow-orange solid | [6] |

| Excitation Wavelength (λex) | ~492-494 nm | [2][6][8] |

| Emission Wavelength (λem) | ~515-520 nm | [2][7][8] |

| Molar Extinction Coefficient (ε) | ≥ 80,000 M⁻¹cm⁻¹ | [6] |

| Quantum Yield (Φ) of Fluorescein | ~0.92 in 0.1 M NaOH | [2] |

| Solubility | Soluble in DMF, DMSO, and ethanol.[5][6] | |

| Storage | Store desiccated at -20°C, protected from light.[6] |

Mechanism of Action

The utility of Fluorescein diacetate 5-maleimide is rooted in a two-step intracellular process.

-

Passive Diffusion and Esterase Cleavage : The non-polar nature of FDAM allows it to freely diffuse across the plasma membrane of living cells. Inside the cell, non-specific intracellular esterases hydrolyze the two acetate (B1210297) groups. This enzymatic cleavage results in the formation of the polar, fluorescent molecule, fluorescein-5-maleimide.[9][10] This process is indicative of both enzymatic activity and membrane integrity, which are hallmarks of viable cells.[11][12]

-

Thiol-Reactive Conjugation : The maleimide (B117702) moiety of the activated fluorescein is highly reactive towards sulfhydryl groups (thiols), which are present on cysteine residues of proteins and in molecules like glutathione.[13][14] The reaction, a Michael addition, proceeds rapidly at a neutral pH (6.5-7.5) to form a stable, covalent thioether bond.[4][6] This covalent linkage ensures the retention of the fluorescent signal within the cell.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. protocols.io [protocols.io]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. faculty.fortlewis.edu [faculty.fortlewis.edu]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. microscopist.co.uk [microscopist.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 12. ibidi.com [ibidi.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Fluorescein Diacetate 5-Maleimide: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescein (B123965) diacetate 5-maleimide (FDAM) is a versatile, cell-permeant fluorescent probe widely utilized in biological research to investigate intracellular thiols, assess cell viability, and label proteins. Its unique dual-reactivity mechanism, combining a latent fluorescent reporter with a specific thiol-reactive group, provides a powerful tool for studying cellular processes. This technical guide delves into the core mechanism of action of FDAM, presents its key quantitative characteristics, provides detailed experimental protocols for its application, and illustrates its operational principles through signaling and workflow diagrams.

Core Mechanism of Action

The functionality of Fluorescein diacetate 5-maleimide is predicated on a two-stage intracellular activation and reaction process.

Stage 1: Intracellular Activation via Esterase Cleavage

Initially, FDAM is a non-fluorescent and cell-permeable molecule due to the two acetate (B1210297) groups attached to the fluorescein core. These ester linkages render the molecule lipophilic, allowing it to readily cross the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups. This hydrolysis reaction yields fluorescein 5-maleimide, a highly fluorescent molecule, and free acetate. The newly formed fluorescein 5-maleimide is more polar than its diacetate precursor and is thus better retained within the cell.

Stage 2: Thiol Reactivity of the Maleimide (B117702) Group

The maleimide moiety of the activated probe is a sulfhydryl-reactive group. It specifically and efficiently reacts with free thiol groups (sulfhydryl groups, -SH), which are primarily found on the side chains of cysteine residues in proteins and in small molecules such as glutathione (B108866) (GSH). The reaction proceeds via a Michael addition, forming a stable, covalent thioether bond. This conjugation of the fluorescent fluorescein to intracellular thiols effectively labels these molecules. The optimal pH for this reaction is between 6.5 and 7.5.[1] At pH values above 7.5, the reactivity of the maleimide group towards primary amines increases, and hydrolysis of the maleimide can also occur.[1]

The intensity of the resulting fluorescence is proportional to the concentration of free thiols within the cell, making FDAM a valuable tool for quantifying intracellular thiol levels and assessing cellular redox status.

Quantitative Data

The following tables summarize the key quantitative properties of Fluorescein diacetate 5-maleimide and its fluorescent product.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₂₈H₁₇NO₉ | |

| Molecular Weight | 511.44 g/mol | |

| Excitation Wavelength (λex) | ~492-494 nm | [1][2] |

| Emission Wavelength (λem) | ~518-520 nm | [1] |

| Molar Extinction Coefficient (ε) of Fluorescein | ≥ 80,000 M⁻¹cm⁻¹ | [1] |

| Quantum Yield (Φ) of Fluorescein in 0.1 N NaOH | 0.925 ± 0.015 | [3] |

| Solubility | Soluble in DMF and DMSO | [1] |

| Storage Temperature | -20°C, desiccated | [1] |

Table 2: Reaction Conditions and Selectivity

| Parameter | Recommended Condition/Value | Reference |

| Optimal pH for Maleimide-Thiol Reaction | 6.5 - 7.5 | [1] |

| Maleimide Reactivity (Thiol vs. Amine at pH 7) | ~1000 times more reactive towards thiols | [1] |

| Reaction Time for Protein Labeling | 2 hours at room temperature or overnight at 4°C | [1] |

| Recommended Molar Excess for Protein Labeling | 10-25 fold molar excess over sulfhydryl groups | [1][4] |

Experimental Protocols

Protocol for Measuring Intracellular Reduced Thiols

This protocol provides a method for the quantitative measurement of intracellular reduced thiols (e.g., glutathione) in a cell population using a fluorescence microplate reader.

Materials:

-

Fluorescein diacetate 5-maleimide (FDAM) stock solution (10 mM in anhydrous DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Preparation of FDAM Working Solution: Immediately before use, dilute the 10 mM FDAM stock solution in pre-warmed PBS or serum-free medium to the desired final concentration (typically 10-50 µM).

-

Cell Staining: Remove the culture medium from the wells and wash the cells once with 100 µL of warm PBS.

-

Add 100 µL of the FDAM working solution to each well.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Fluorescence Measurement: After incubation, measure the fluorescence intensity using a microplate reader with excitation set to ~490 nm and emission to ~520 nm.

Protocol for Cell Viability Assessment

This protocol describes a dual-staining method using FDAM and Propidium Iodide (PI) to differentiate between live and dead cells. Live cells will be stained green by the fluorescein generated from FDAM, while dead cells, which have compromised membranes, will be stained red by PI.

Materials:

-

FDAM stock solution (1 mg/mL in acetone)

-

Propidium Iodide (PI) stock solution (1 mg/mL in water)

-

Cell culture medium or PBS

-

Fluorescence microscope with appropriate filter sets for FITC (for fluorescein) and Texas Red (for PI)

Procedure:

-

Preparation of Staining Solution: Prepare a fresh staining solution containing 5 µg/mL FDAM and 10 µg/mL PI in serum-free medium or PBS. Protect the solution from light.

-

Cell Preparation: Grow cells on coverslips or in a suitable imaging dish.

-

Staining: Remove the culture medium and wash the cells gently with PBS.

-

Add a sufficient volume of the staining solution to cover the cells.

-

Incubation: Incubate at room temperature for 5-15 minutes in the dark.

-

Washing: Gently wash the cells twice with PBS to remove excess dyes.

-

Imaging: Immediately visualize the cells using a fluorescence microscope. Live cells will exhibit green fluorescence, while the nuclei of dead cells will show red fluorescence.

Protocol for Protein Labeling with Fluorescein-5-Maleimide

This protocol details the labeling of a protein with free sulfhydryl groups using Fluorescein-5-Maleimide. Note that this protocol uses the activated form of the dye (Fluorescein-5-Maleimide) as the diacetate groups would be hydrolyzed in the aqueous buffer.

Materials:

-

Fluorescein-5-Maleimide

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Protein with free sulfhydryl groups (2-10 mg/mL)

-

Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2

-

Optional: TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds

-

Desalting column or dialysis tubing (10K MWCO)

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide.

-

Dye Preparation: Immediately before use, dissolve Fluorescein-5-Maleimide in DMF or DMSO to a concentration of 10 mM.

-

Labeling Reaction: While gently stirring the protein solution, add a 10- to 25-fold molar excess of the dissolved Fluorescein-5-Maleimide.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column or by dialysis against the Reaction Buffer.

-

Determination of Labeling Efficiency: The degree of substitution (DOS) can be determined by measuring the absorbance of the labeled protein at 280 nm (for protein) and 494 nm (for fluorescein).

Concluding Remarks

Fluorescein diacetate 5-maleimide is a powerful and versatile tool for the fluorescent labeling of intracellular thiols. Its mechanism of action, which relies on both enzymatic activation and specific chemical ligation, allows for the sensitive detection of reduced sulfhydryl groups in living cells. The protocols provided in this guide offer a starting point for the application of FDAM in various experimental contexts, from the quantification of intracellular glutathione to the assessment of cell viability and the covalent labeling of proteins. Researchers should optimize the provided protocols for their specific cell types and experimental conditions to ensure reliable and reproducible results. The careful consideration of reaction parameters, such as pH and dye concentration, is crucial for the successful application of this valuable fluorescent probe.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docs.aatbio.com [docs.aatbio.com]

Fluorescein Diacetate 5-Maleimide: A Technical Guide to Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties and applications of Fluorescein (B123965) Diacetate 5-Maleimide (FDA 5-Maleimide). This reagent is a valuable tool for fluorescently labeling molecules containing free sulfhydryl groups, with applications in cell viability assays, protein conjugation, and fluorescence microscopy.

Fluorescein diacetate 5-maleimide itself is a non-fluorescent molecule. Its utility lies in a two-stage reaction. First, the maleimide (B117702) group reacts with a thiol (sulfhydryl) group on a target molecule, forming a stable thioether bond. Subsequently, intracellular esterases cleave the acetate (B1210297) groups, yielding the highly fluorescent fluorescein molecule. This process makes it an effective probe for detecting viable cells or for labeling sulfhydryl-containing biomolecules.

Core Spectral Properties

The key spectral characteristics of the final fluorescent product, fluorescein, after reaction and hydrolysis are summarized below. These properties are crucial for designing and interpreting fluorescence-based experiments.

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~492 - 498 nm | 0.1 M phosphate (B84403) pH 7.0 to pH 9[1][2][3] |

| Emission Maximum (λem) | ~515 - 520 nm | 0.1 M phosphate pH 7.0 to pH 9[1] |

| Molar Extinction Coefficient (ε) | ≥ 80,000 cm⁻¹M⁻¹ | pH 9[1][4] |

| Quantum Yield (Φ) | 0.79 - 0.95 | [3] |

Reaction and Activation Pathway

The utility of Fluorescein Diacetate 5-Maleimide is dependent on a two-step process: conjugation to a thiol-containing molecule followed by enzymatic cleavage of the acetate groups to generate the fluorescent product.

Caption: Reaction and activation of Fluorescein Diacetate 5-Maleimide.

Experimental Protocols

Protocol 1: Determination of Spectral Properties

This protocol outlines the steps to measure the excitation and emission spectra, molar extinction coefficient, and quantum yield of a fluorescein-labeled molecule.

Materials:

-

Fluorescein-5-maleimide labeled sample (e.g., protein conjugate)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quartz cuvettes

-

Spectrophotometer

-

Fluorometer

-

Fluorescein standard with known quantum yield (for relative quantum yield measurement)

Procedure:

-

Sample Preparation: Prepare a dilution of the fluorescein-labeled sample in PBS. The concentration should be in the range of 1-10 µM to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 to 0.9).[2]

-

Absorbance Spectrum:

-

Use the spectrophotometer to measure the absorbance of the sample from 240 nm to 600 nm.

-

Identify the absorbance maximum of fluorescein (around 494 nm) and the protein (around 280 nm).

-

-

Molar Extinction Coefficient Calculation:

-

The molar extinction coefficient (ε) can be confirmed using the Beer-Lambert law (A = εcl), where A is the absorbance at the maximum wavelength, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

-

Fluorescence Spectra:

-

Transfer the sample to a quartz fluorescence cuvette.

-

Emission Spectrum: Set the excitation wavelength of the fluorometer to the absorbance maximum of fluorescein (e.g., 494 nm) and scan the emission from 500 nm to 600 nm.

-

Excitation Spectrum: Set the emission wavelength to the determined emission maximum (e.g., 518 nm) and scan the excitation wavelengths from 400 nm to 510 nm.

-

-

Quantum Yield Determination (Relative Method):

-

Prepare a series of dilutions of both the fluorescein standard and the sample with absorbance values below 0.1 at the excitation wavelength.

-

Measure the absorbance and integrated fluorescence intensity for each dilution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield (Φ) of the sample can be calculated using the following equation: Φ_sample = Φ_standard * (slope_sample / slope_standard) * (n_sample² / n_standard²) where 'slope' is the gradient of the plot and 'n' is the refractive index of the solvent.

-

Protocol 2: Protein Labeling with Fluorescein-5-Maleimide

This protocol provides a general procedure for labeling proteins with free sulfhydryl groups. Optimization may be required for specific proteins.

Materials:

-

Protein with free sulfhydryl groups

-

Fluorescein-5-maleimide

-

Conjugation buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5.[4] To prevent disulfide bond formation, 5-10 mM EDTA can be added.[4]

-

Dimethylformamide (DMF)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation:

-

Reagent Preparation:

-

Conjugation Reaction:

-

Purification:

-

Remove the unreacted dye using a desalting column or by dialysis against a suitable buffer.[4]

-

-

Storage:

-

Store the labeled protein protected from light at 4°C for up to a month or in single-use aliquots at -20°C.[4]

-

Workflow for Protein Labeling and Purification

The following diagram illustrates the general workflow for labeling a protein with Fluorescein-5-Maleimide and subsequent purification.

Caption: Workflow for protein labeling with Fluorescein-5-Maleimide.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Fluorescein Diacetate 5-Maleimide

For researchers, scientists, and drug development professionals, understanding the spectral properties of fluorescent probes is paramount for accurate and reproducible experimental design. Fluorescein (B123965) diacetate 5-maleimide (FDAM) is a versatile, thiol-reactive fluorescent probe precursor. This guide provides a comprehensive overview of its excitation and emission spectra, alongside detailed experimental protocols and workflow visualizations.

Core Principles of Fluorescein Diacetate 5-Maleimide Fluorescence

Fluorescein diacetate 5-maleimide is itself non-fluorescent. Its utility as a fluorescent marker lies in a two-step activation process. Initially, the diacetate groups are cleaved by intracellular esterases, yielding fluorescein 5-maleimide. This intermediate is weakly fluorescent. The maleimide (B117702) group then readily reacts with thiol groups (sulfhydryl groups) present in molecules such as the amino acid cysteine in proteins, forming a stable thioether bond. It is the resulting fluorescein-protein conjugate, under appropriate pH conditions, that exhibits the characteristic bright green fluorescence.

The fluorescence of the hydrolyzed and conjugated form is significantly influenced by pH. The fluorescence intensity of fluorescein is highly pH dependent.

Spectral Properties

The key spectral characteristics of the final, fluorescent product of Fluorescein diacetate 5-maleimide after hydrolysis and conjugation are summarized below. These values are for the resulting fluorescein fluorophore.

| Parameter | Value | Conditions |

| Excitation Maximum (λex) | ~494 nm | pH > 7 |

| Emission Maximum (λem) | ~518 nm | pH > 7 |

| Molar Extinction Coefficient (ε) | ≥ 80,000 cm⁻¹M⁻¹ | at ~494 nm |

| Quantum Yield (Φ) | ~0.93 |

Experimental Protocols

Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence spectra of a protein labeled with Fluorescein diacetate 5-maleimide.

Materials:

-

Fluorescein diacetate 5-maleimide (FDAM)

-

Thiol-containing protein (e.g., Bovine Serum Albumin with reduced disulfides)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethylformamide (DMF)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in PBS at a concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds using a reducing agent like Dithiothreitol (DTT) and subsequently remove the DTT via dialysis or a desalting column.

-

FDAM Stock Solution: Prepare a 10 mM stock solution of FDAM in anhydrous DMF. This solution should be prepared fresh.

-

Labeling Reaction: Add a 10 to 20-fold molar excess of the FDAM stock solution to the protein solution. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove unreacted FDAM using a desalting column or dialysis against PBS.

-

Spectral Measurement:

-

Dilute the labeled protein conjugate in PBS to an absorbance of < 0.1 at the excitation maximum to avoid inner filter effects.

-

Excitation Spectrum: Set the emission wavelength to the expected maximum (~518 nm) and scan a range of excitation wavelengths (e.g., 400-510 nm). The peak of this spectrum is the excitation maximum.

-

Emission Spectrum: Set the excitation wavelength to the determined maximum (~494 nm) and scan a range of emission wavelengths (e.g., 500-600 nm). The peak of this spectrum is the emission maximum.

-

Cell Viability Assay using FDAM

This protocol describes the use of FDAM to assess cell viability based on intracellular esterase activity.

Materials:

-

Fluorescein diacetate 5-maleimide (FDAM)

-

Cell culture medium

-

Phosphate Buffered Saline (PBS)

-

Live and dead cell populations (for controls)

-

Fluorescence microscope or plate reader

Procedure:

-

FDAM Working Solution: Prepare a 1 µM working solution of FDAM in PBS from a 10 mM stock in DMF.

-

Cell Preparation: Culture cells to the desired confluency. For suspension cells, pellet and resuspend in PBS. For adherent cells, wash with PBS.

-

Staining: Add the FDAM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells with PBS to remove excess, unhydrolyzed FDAM.

-

Visualization:

-

Microscopy: Observe the cells using a fluorescence microscope with a standard FITC filter set. Live cells with active esterases will exhibit green fluorescence.

-

Plate Reader: Measure the fluorescence intensity using an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

-

Visualizations

The following diagrams illustrate the key workflows involving Fluorescein diacetate 5-maleimide.

The Dual-Action Mechanism of Fluorescein Diacetate 5-Maleimide in Thiol Detection: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the chemical principles and practical applications of Fluorescein (B123965) diacetate 5-maleimide (FDAM), a versatile fluorogenic probe for labeling and detecting thiol-containing molecules. Tailored for researchers, scientists, and drug development professionals, this document elucidates the dual-reaction mechanism that underpins its functionality, offering detailed experimental protocols and quantitative data to support its effective implementation in research.

Core Principle: A Two-Stage Reaction Cascade

The utility of Fluorescein diacetate 5-maleimide as a thiol probe is centered on a sequential two-stage reaction. Initially, the maleimide (B117702) moiety of the FDAM molecule selectively reacts with a thiol group to form a stable thioether bond. Subsequently, the diacetate groups on the fluorescein backbone are cleaved by intracellular esterases, liberating the highly fluorescent fluorescein molecule. This process effectively ensures that fluorescence is only observed when the probe has both reacted with a thiol and is in an enzymatically active cellular environment.

Stage 1: Thiol-Maleimide Conjugation

The reaction between the maleimide group of FDAM and a thiol (sulfhydryl) group proceeds via a Michael addition.[1] In this nucleophilic addition reaction, the thiol acts as the nucleophile, attacking one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This results in the formation of a stable, covalent thioether linkage.[1] This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[2][3][4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target labeling.[2][4]

Stage 2: Esterase-Catalyzed Hydrolysis

Fluorescein diacetate itself is a non-fluorescent molecule that can readily penetrate the plasma membrane of living cells.[5][6] Once inside a viable cell, intracellular esterases, such as lipases and proteases, hydrolyze the acetate (B1210297) groups.[7] This enzymatic cleavage releases the fluorescein molecule, which exhibits a strong green fluorescence.[5] The accumulation of the fluorescent product is dependent on both the rate of transport of the probe into the cell and the intracellular esterase activity.[6][8]

Quantitative Parameters for Optimal Reaction

The efficiency and specificity of the thiol-maleimide conjugation are governed by several key parameters. The following table summarizes the critical quantitative data for optimizing this reaction.

| Parameter | Optimal Range/Value | Notes |

| pH | 6.5 - 7.5 | Maximizes thiol selectivity and minimizes hydrolysis of the maleimide ring.[2][3][4] At pH 7.0, the reaction with thiols is ~1000 times faster than with amines.[2][4] |

| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | This is a common starting point and should be optimized for each specific protein and application.[2] |

| Reaction Time | 2 hours to overnight | Incubation can be performed at room temperature or 4°C.[9] |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used for overnight incubations to minimize potential protein degradation.[9] |

| Reducing Agents | TCEP or DTT | TCEP is often preferred as it does not need to be removed prior to conjugation.[2] If DTT is used, it must be removed to prevent it from reacting with the maleimide.[2] |

Experimental Protocols

General Protocol for Protein Labeling with FDAM

This protocol provides a general guideline for the conjugation of Fluorescein diacetate 5-maleimide to a thiol-containing protein.

Materials:

-

Fluorescein diacetate 5-maleimide (FDAM)

-

Protein with available thiol groups (1-10 mg/mL)

-

Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[10][11]

-

(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)[2]

-

(Optional) Chelating agent: EDTA (1-5 mM)[2]

-

Purification column (e.g., gel filtration)[10]

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[10]

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[9] If using DTT, the excess DTT must be removed by dialysis or gel filtration before adding the maleimide reagent.[2]

-

To prevent metal-catalyzed oxidation of thiols, the inclusion of EDTA in the buffer is recommended.[2]

-

-

FDAM Stock Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of FDAM in anhydrous DMSO or DMF.[12]

-

-

Conjugation Reaction:

-

Add the FDAM stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of dye is a good starting point).

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

-

-

Purification:

-

Remove the unreacted FDAM and any byproducts by gel filtration, dialysis, or another suitable chromatographic method.[10]

-

-

Characterization (Optional):

-

The degree of labeling can be determined by measuring the absorbance of the protein (at 280 nm) and the fluorescein (at its maximum absorbance wavelength).[12]

-

Visualizing the Process

To further clarify the principles and workflows, the following diagrams have been generated.

Caption: The Michael addition reaction between FDAM and a thiol.

Caption: Enzymatic activation of the FDAM-thiol conjugate.

Caption: A generalized experimental workflow for thiol labeling.

Potential Side Reactions and Considerations

While the thiol-maleimide reaction is highly selective, it is important to be aware of potential side reactions. The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, which renders it unreactive towards thiols.[1][4] Therefore, it is crucial to maintain the recommended pH range and use freshly prepared maleimide solutions.[2][4] Additionally, the thioether bond can, under certain conditions, undergo a retro-Michael reaction, leading to dissociation of the conjugate.[1][3]

Conclusion

Fluorescein diacetate 5-maleimide is a powerful tool for the fluorescent labeling of thiol-containing molecules within a cellular context. Its dual-action mechanism, combining selective thiol conjugation with enzyme-activated fluorescence, provides a robust method for studying the localization and dynamics of proteins and other biomolecules. By carefully controlling the reaction parameters outlined in this guide, researchers can achieve efficient and specific labeling for a wide range of applications in biological research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. eeescience.utoledo.edu [eeescience.utoledo.edu]

- 8. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. docs.aatbio.com [docs.aatbio.com]

Unveiling the Green Glow: A Technical Guide to Fluorescein Diacetate 5-Maleimide Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of Fluorescein (B123965) diacetate 5-maleimide (FDAM) fluorescence. FDAM is a versatile thiol-reactive fluorescent probe that has become an invaluable tool in biological research and drug development. Its unique two-step activation mechanism allows for the specific labeling of proteins and other biomolecules containing free sulfhydryl groups, primarily on cysteine residues. This guide will provide a comprehensive overview of its properties, mechanism of action, experimental protocols, and key applications.

Core Principles of Fluorescein Diacetate 5-Maleimide

Fluorescein diacetate 5-maleimide is initially a non-fluorescent and cell-permeant molecule. Its fluorescence is contingent upon a two-stage activation process. Firstly, the diacetate groups are cleaved by intracellular esterases, a hallmark of metabolically active cells. This enzymatic reaction yields fluorescein 5-maleimide. Secondly, the maleimide (B117702) group of the now fluorescent intermediate reacts with a thiol group (sulfhydryl group) on a target molecule, such as a cysteine residue on a protein, to form a stable thioether bond. This covalent attachment ensures the localization of the fluorescent signal to the target of interest.

The separation of these two activation steps is crucial. The requirement of esterase activity for fluorescence activation means that the probe will primarily become fluorescent in viable cells. The subsequent rapid and specific reaction of the maleimide with thiols allows for the precise labeling of target biomolecules.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Fluorescein 5-maleimide after activation.

| Property | Value | Reference Conditions |

| Chemical Formula | C₂₈H₁₇NO₉ | N/A |

| Molecular Weight | 511.44 g/mol | N/A |

| Excitation Wavelength (λex) | ~492 nm | In 0.1 M phosphate (B84403) buffer, pH 7.0 (after activation)[1] |

| Emission Wavelength (λem) | ~520 nm | In 0.1 M phosphate buffer, pH 7.0 (after activation)[1] |

| Molar Extinction Coefficient (ε) | ≥ 80,000 M⁻¹cm⁻¹ | For Fluorescein-5-maleimide[2] |

| Fluorescence Quantum Yield (Φ) | 0.79 - 0.95 | For Fluorescein[3] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO)[4] | N/A |

| Storage Conditions | -20°C, protected from light and moisture[1][2] | N/A |

Mechanism of Action and Reaction Pathways

The utility of FDAM is rooted in its sequential activation and labeling chemistry.

Diagram: Two-Step Activation of Fluorescein Diacetate 5-Maleimide

Caption: Sequential activation and reaction of FDAM.

The first step, the hydrolysis of the diacetate groups by intracellular esterases, is a critical control point. This reaction is generally considered to be rapid in viable cells.[5][6]

The second step is the highly specific Michael addition reaction between the maleimide group and a thiol.[7] This reaction proceeds efficiently at neutral to slightly acidic pH (6.5-7.5) and is significantly faster than the reaction with other nucleophiles like amines, ensuring high specificity for cysteine residues in proteins.[2][7]

Experimental Protocols

Protocol 1: General Protein Labeling with Fluorescein Diacetate 5-Maleimide

This protocol provides a general workflow for the covalent labeling of proteins with FDAM. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest with accessible thiol groups

-

Fluorescein diacetate 5-maleimide (FDAM)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-7.5), de-gassed

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)), optional

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing for purification

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.[8]

-

If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[8] If using DTT, it must be removed by dialysis or gel filtration before adding the maleimide reagent.[9]

-

-

FDAM Stock Solution Preparation:

-

Prepare a 10 mM stock solution of FDAM in anhydrous DMSO or DMF.[9] This solution should be prepared fresh and protected from light.

-

-

Labeling Reaction:

-

Purification of the Labeled Protein:

-

Remove the unreacted FDAM by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against the reaction buffer.[10]

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~498 nm (for fluorescein).

-

The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye) Where:

-

A_max is the absorbance at the maximum absorption wavelength of the dye (~498 nm).

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max (~80,000 M⁻¹cm⁻¹ for fluorescein).

-

CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.3 for fluorescein).

-

-

Workflow Diagram: Protein Labeling

Caption: Experimental workflow for protein labeling with FDAM.

Protocol 2: Cell Viability Assessment (Principle Illustration)

While FDAM is primarily for thiol labeling, its fluorescence activation relies on the same principle as Fluorescein Diacetate (FDA) for cell viability. This protocol illustrates this principle.

Materials:

-

Cell culture of interest

-

Fluorescein diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone)

-

Phosphate-buffered saline (PBS) or cell culture medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest and wash the cells with PBS or culture medium.

-

Resuspend the cells at a suitable density (e.g., 1 x 10⁶ cells/mL).

-

-

Staining:

-

Analysis:

Signaling Pathway: Intracellular Fluorescence Activation

Caption: Mechanism of fluorescence generation from FDAM in a live cell.

Applications in Research and Development

The unique properties of FDAM make it suitable for a range of applications, including:

-

Protein Labeling: Covalently attaching a fluorescent tag to proteins for visualization and tracking in various assays.[13][14]

-

Study of Protein Conformation and Dynamics: Monitoring changes in the local environment of the labeled thiol residue.[14]

-

Fluorescence Resonance Energy Transfer (FRET): Acting as a donor or acceptor fluorophore in FRET-based assays to study molecular interactions.

-

Cell Viability and Proliferation Assays: Although less common than FDA for this purpose, the principle of esterase-dependent fluorescence activation can be utilized.[15]

-

Flow Cytometry: Labeling specific cell surface or intracellular proteins for identification and quantification.[11]

Conclusion

Fluorescein diacetate 5-maleimide is a powerful tool for researchers in life sciences and drug development. Its two-step activation mechanism, combining enzymatic cleavage with specific thiol chemistry, provides a robust method for fluorescently labeling biomolecules in a targeted manner. By understanding the core principles and following optimized protocols, researchers can effectively harness the capabilities of FDAM to gain deeper insights into complex biological processes.

References

- 1. Fluorescein diacetate 5-maleimide fluorescence 150322-01-3 [sigmaaldrich.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Fluorescein-5-maleimide *CAS 75350-46-8* | AAT Bioquest [aatbio.com]

- 4. biotium.com [biotium.com]

- 5. researchgate.net [researchgate.net]

- 6. e3s-center.berkeley.edu [e3s-center.berkeley.edu]

- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. microscopist.co.uk [microscopist.co.uk]

- 12. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 13. benchchem.com [benchchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - HK [thermofisher.com]

A Technical Guide to Fluorescein Diacetate 5-Maleimide in Research

For Researchers, Scientists, and Drug Development Professionals

Fluorescein (B123965) diacetate 5-maleimide is a specialized fluorescent probe designed for the detection and quantification of intracellular thiols, such as glutathione (B108866) (GSH), within living cells. This guide provides an in-depth overview of its mechanism of action, core applications, experimental protocols, and relevant data, drawing parallels from the well-documented use of similar thiol-reactive probes like Fluorescein-5-maleimide (F5M) and 5-chloromethylfluorescein diacetate (CMFDA).

Core Principle and Mechanism of Action

Fluorescein diacetate 5-maleimide is a cell-permeant compound that becomes fluorescent and thiol-reactive upon entering a viable cell. Its functionality is based on a dual-action mechanism:

-

Cellular Uptake and Activation: The diacetate groups render the molecule non-polar, allowing it to freely diffuse across the plasma membrane into the cytoplasm.

-

Intracellular Esterase Cleavage: Once inside the cell, ubiquitous intracellular esterases cleave the diacetate groups. This enzymatic reaction yields a fluorescein molecule that is now fluorescent and, due to its increased polarity, is better retained within the cell.

-

Thiol Reactivity: The maleimide (B117702) group specifically and covalently reacts with the sulfhydryl (thiol) groups of intracellular molecules, primarily glutathione (GSH), which is the most abundant non-protein thiol. This reaction forms a stable thioether bond, effectively trapping the fluorescent probe inside the cell.

The resulting intracellular fluorescence intensity is directly proportional to the concentration of free thiols, providing a quantitative measure of the cell's redox state.

Core Research Applications

The primary application of Fluorescein diacetate 5-maleimide is the measurement of intracellular thiol levels, which is crucial for:

-

Assessing Oxidative Stress: A decrease in intracellular GSH is a hallmark of oxidative stress. This probe can be used to monitor the effects of drugs, toxins, or experimental conditions on the cellular redox environment.

-

Viability and Cytotoxicity Assays: In conjunction with a dead-cell stain like propidium (B1200493) iodide, it can be used to differentiate between live and dead cells. Live cells with active esterases and intact membranes will retain the fluorescein, while dead cells will not.

-

Drug Discovery and Development: To screen for compounds that modulate intracellular thiol levels or induce oxidative stress.

-

Studying Disease Mechanisms: Investigating the role of oxidative stress in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Quantitative Data Summary

The following tables summarize typical experimental parameters for thiol-reactive probes, which can be adapted for Fluorescein diacetate 5-maleimide.

Table 1: Typical Reagent Concentrations and Incubation Times

| Parameter | Value | Reference |

| Probe Stock Solution | 1-10 mM in anhydrous DMSO | [1] |

| Final Probe Concentration | 0.1 - 20 µM | [2][3] |

| Incubation Time | 15 - 30 minutes | [2][3] |

| Incubation Temperature | Room Temperature or 37°C | [3] |

Table 2: Spectroscopic Properties (Post-Esterase Cleavage)

| Property | Wavelength | Reference |

| Excitation Maximum (λex) | ~494 nm | [4] |

| Emission Maximum (λem) | ~519 nm | [4] |

Experimental Protocols

General Protocol for Labeling Intracellular Thiols in Suspension Cells

This protocol is adapted from methods for F5M and CMFDA and should be optimized for your specific cell type and experimental conditions.

Materials:

-

Fluorescein diacetate 5-maleimide

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer (pH 6.5-7.5)

-

Cell suspension

-

Flow cytometer or fluorescence microscope

Procedure:

-

Prepare a 10 mM stock solution of Fluorescein diacetate 5-maleimide in anhydrous DMSO. Store any unused stock solution in single-use aliquots at -20°C, protected from light and moisture.

-

Harvest cells and wash them with PBS. Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.

-

Add the Fluorescein diacetate 5-maleimide stock solution to the cell suspension to achieve the desired final concentration (e.g., 1-10 µM).

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Wash the cells twice with PBS to remove any excess probe.

-

Resuspend the cells in PBS for analysis.

-

Analyze the fluorescence of the cell population using a flow cytometer (typically with a 488 nm excitation laser and a 525/50 nm emission filter) or a fluorescence microscope.

Considerations and Controls

-

Negative Control: To confirm that the fluorescence is due to reaction with thiols, pre-incubate a sample of cells with a non-fluorescent thiol-reactive compound, such as N-ethylmaleimide (NEM), before adding the fluorescein diacetate 5-maleimide. This should result in a significant reduction in the fluorescent signal.[2]

-

Positive Control: To induce oxidative stress and demonstrate a decrease in fluorescence, cells can be treated with an oxidizing agent like hydrogen peroxide or diamide.

-

pH: The reaction of maleimides with thiols is most efficient at a pH between 6.5 and 7.5.[5]

-

Cell Viability: It is important to ensure that the labeling procedure itself does not affect cell viability. This can be checked using a viability dye such as propidium iodide.

Conclusion

Fluorescein diacetate 5-maleimide is a valuable tool for researchers studying cellular redox biology. Its ability to specifically label intracellular thiols in living cells provides a powerful method for investigating the role of oxidative stress in health and disease. While less common than similar probes, its mechanism of action is well-understood, and established protocols for related compounds can be readily adapted for its use. As with any fluorescent probe, proper controls and optimization are essential for obtaining accurate and reproducible results.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. Detecting intracellular thiol redox state in leukaemia and heterogeneous immune cell populations: An optimised protocol for digital flow cytometers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Core Principles and Applications of Fluorescein Diacetate 5-Maleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) diacetate 5-maleimide (FDAM) is a thiol-reactive fluorescent probe that is widely utilized in biological research for the covalent labeling of proteins, peptides, and other biomolecules.[1] Its utility is rooted in the specific and stable thioether bond formed between the maleimide (B117702) group and the sulfhydryl group of cysteine residues.[1] This guide provides an in-depth overview of the fundamental principles of FDAM, its mechanism of action, key applications, and detailed experimental protocols.

FDAM is a derivative of fluorescein diacetate (FDA), a well-known substrate for measuring cell viability. The core structure of FDAM combines the fluorescence properties of fluorescein with the thiol-reactivity of the maleimide group and the cell-permeability conferred by the diacetate moieties.

Physicochemical and Spectroscopic Properties

FDAM is a solid substance with a molecular weight of 511.44 g/mol and an empirical formula of C₂₈H₁₇NO₉.[2] For optimal stability, it should be stored at -20°C, protected from light and moisture.[2][3] The key spectroscopic properties of the final fluorescent product after reaction and enzymatic cleavage are summarized in the table below.

| Property | Value | Conditions |

| Excitation Wavelength (λex) | 492 nm | In 0.1 M phosphate (B84403) buffer, pH 7.0 (after derivatization and esterase cleavage)[2] |

| Emission Wavelength (λem) | 520 nm | In 0.1 M phosphate buffer, pH 7.0 (after derivatization and esterase cleavage)[2] |

Mechanism of Action

The functionality of Fluorescein diacetate 5-maleimide is a two-stage process. Initially, the lipophilic nature of the diacetate groups allows the molecule to readily cross cell membranes. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, rendering the molecule fluorescent and trapping it within the cell. The maleimide group then specifically reacts with free sulfhydryl groups (-SH), predominantly found on cysteine residues of proteins, to form a stable thioether bond. This covalent linkage ensures the fluorescent signal is localized to the labeled proteins.

Caption: Mechanism of FDAM action within a cell.

Key Applications

The primary application of FDAM is the fluorescent labeling of biomolecules that contain free sulfhydryl groups.[1] This covalent attachment enables the sensitive detection and quantification of labeled molecules in various experimental settings.

-

Protein and Peptide Labeling: FDAM is used to covalently attach a fluorescent tag to proteins and peptides for visualization in techniques such as fluorescence microscopy and gel electrophoresis.[1]

-

Bioconjugation: This reagent is employed to create fluorescently labeled probes for use in immunoassays and flow cytometry.[1]

-

Thiol Detection: It allows for the quantification of free thiols in biological samples, which can be indicative of the cellular redox state.[1]

Experimental Protocols

Protein Labeling with Fluorescein-5-Maleimide

This protocol is a general guideline and may require optimization for specific proteins.[4]

Materials:

-

Fluorescein-5-maleimide

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Protein solution (concentration >2 mg/mL)

-

Reaction buffer (e.g., 100 mM MES buffer, pH ~6.0-7.5)[3][4]

-

(Optional) Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds[3][4]

-

Desalting column or dialysis equipment[3]

Procedure:

-

Preparation of Stock Solutions:

-

Fluorescein-5-maleimide Stock Solution (10 mM): Dissolve the required amount of Fluorescein-5-maleimide in anhydrous DMSO. This solution should be prepared fresh and used promptly.[4] It can be stored at -20°C for up to 4 weeks, protected from light and moisture.[4]

-

Protein Stock Solution: Prepare the protein solution in the reaction buffer. The optimal pH for the labeling reaction is between 6.5 and 7.5.[3]

-

-

(Optional) Reduction of Disulfide Bonds:

-

Labeling Reaction:

-

Purification of the Labeled Protein:

-

Remove the unreacted Fluorescein-5-maleimide using a desalting column or by dialysis.[3]

-

-

Storage:

-

Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage.[3]

-

Caption: Experimental workflow for protein labeling with FDAM.

Data Presentation

Quantitative Data Summary

| Parameter | Value/Range | Reference |

| Molecular Weight | 511.44 g/mol | [2] |

| Excitation Max (λex) | 492 nm | [2] |

| Emission Max (λem) | 520 nm | [2] |

| Storage Temperature | -20°C | [2][3] |

| Labeling Reaction pH | 6.5 - 7.5 | [3] |

| Molar Excess of Dye | 10 - 25 fold | [3] |

| Incubation Time | 2 hours at RT or overnight at 4°C | [3] |

Logical Relationships of FDAM Applications

Caption: Logical relationships of FDAM properties and applications.

References

Methodological & Application

Application Notes and Protocols for Fluorescein Diacetate 5-Maleimide (FDAM) Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) diacetate 5-maleimide (FDAM) is a cell-permeant, thiol-reactive fluorescent probe designed for the selective labeling of proteins within living cells. This probe exists as a non-fluorescent molecule that can readily cross cell membranes. Once inside the cell, endogenous esterases cleave the diacetate groups, yielding the highly fluorescent fluorescein-5-maleimide (B15326). The maleimide (B117702) moiety then specifically and covalently reacts with free sulfhydryl groups (thiols) on cysteine residues of intracellular proteins. This process allows for the investigation of protein localization, dynamics, and function in a live-cell context.

Principle of FDAM Labeling

The utility of Fluorescein diacetate 5-maleimide as an intracellular protein labeling reagent is based on a two-step activation and reaction mechanism.

-

Cellular Uptake and Activation: The diacetate form of the molecule is lipophilic and uncharged, allowing it to passively diffuse across the plasma membrane into the cytoplasm of living cells. Inside the cell, ubiquitous intracellular esterases hydrolyze the acetate (B1210297) esters, releasing the fluorescent fluorescein-5-maleimide. This enzymatic cleavage is a hallmark of viable cells with active metabolism.

-

Thiol-Reactive Conjugation: The maleimide group of the activated probe is highly reactive towards the sulfhydryl side chains of cysteine residues on proteins. This reaction proceeds via a Michael addition, forming a stable thioether bond. The labeling is most efficient at a neutral to slightly acidic pH, which is typical of the intracellular environment.

Quantitative Data Summary

The following table summarizes key quantitative parameters for protein labeling with fluorescein-based maleimides. It is important to note that these parameters are primarily derived from in vitro labeling protocols with fluorescein-5-maleimide and should be considered as a starting point for optimization in intracellular labeling experiments with FDAM.

| Parameter | Value/Range | Notes |

| Excitation Wavelength (λex) | ~492 nm | After deacetylation. |

| Emission Wavelength (λem) | ~520 nm | After deacetylation. |

| Molar Extinction Coefficient | >70,000 M⁻¹cm⁻¹ | At ~494 nm (for fluorescein). |

| Recommended Dye:Protein Molar Ratio | 5:1 to 20:1 | For in vitro labeling; needs optimization for intracellular labeling. |

| Reaction pH | 6.5 - 7.5 | Optimal for maleimide-thiol reaction. |

| Reaction Temperature | Room Temperature to 37°C | For live cell incubation. |

| Incubation Time | 15 - 60 minutes | For live cell labeling; requires optimization. |

| Solubility | Soluble in DMSO and DMF | Prepare a concentrated stock solution for dilution in aqueous buffer. |

Experimental Protocols

I. Preparation of FDAM Stock Solution

Materials:

-

Fluorescein diacetate 5-maleimide (FDAM)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

Procedure:

-

Allow the vial of FDAM to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of FDAM by dissolving the appropriate amount of the reagent in anhydrous DMSO or DMF. For example, for a molecular weight of 511.44 g/mol , dissolve 5.11 mg of FDAM in 1 mL of solvent.

-

Vortex the solution until the FDAM is completely dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

II. Protocol for Intracellular Protein Labeling in Live Cells

Materials:

-

Cultured cells on coverslips or in a multi-well plate

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or other suitable physiological buffer

-

FDAM stock solution (10 mM in DMSO or DMF)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dish or coverslip).

-

Preparation of Labeling Solution: Dilute the 10 mM FDAM stock solution into pre-warmed complete cell culture medium or a suitable buffer (e.g., PBS) to the desired final concentration. A starting concentration in the range of 1-10 µM is recommended, but this should be optimized for your specific cell type and experimental goals.

-

Cell Labeling: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the labeling solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time will depend on the cell type and the desired labeling intensity and should be determined empirically.

-

Washing: a. Remove the labeling solution. b. Wash the cells two to three times with pre-warmed complete culture medium or PBS to remove any unreacted probe.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with standard fluorescein filter sets (e.g., excitation at ~490 nm and emission at ~520 nm).

Note: For proteins with low expression levels or few accessible cysteine residues, optimization of the FDAM concentration and incubation time will be critical. It is also advisable to run appropriate controls, such as cells not treated with FDAM, to assess background fluorescence.

Signaling Pathway and Experimental Workflow Diagrams

Caption: FDAM activation and protein labeling pathway.

Caption: FDAM intracellular protein labeling workflow.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no fluorescence signal | - Inefficient deacetylation by esterases.- Low concentration of accessible thiols on target proteins.- Insufficient FDAM concentration or incubation time.- Cell death. | - Verify cell viability.- Increase FDAM concentration and/or incubation time.- If possible, reduce disulfide bonds with a cell-permeant reducing agent (use with caution). |

| High background fluorescence | - Incomplete removal of unreacted probe.- Non-specific binding. | - Increase the number and duration of wash steps.- Decrease the FDAM concentration. |

| Cell toxicity | - High concentration of FDAM.- High concentration of DMSO/DMF in the final labeling solution. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of FDAM.- Ensure the final concentration of the organic solvent is low (typically <0.5%). |

Conclusion

Fluorescein diacetate 5-maleimide is a powerful tool for the fluorescent labeling of intracellular proteins in living cells. Its cell-permeant nature and esterase-dependent activation provide a means to specifically label the proteome of viable cells. Successful application of this probe requires careful optimization of labeling conditions to achieve specific and robust fluorescence while maintaining cell health. The protocols and data provided herein serve as a comprehensive guide for researchers embarking on the use of FDAM for live-cell imaging applications.

Application Notes and Protocols for Labeling Antibodies with Fluorescein Diacetate 5-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) diacetate 5-maleimide is a thiol-reactive fluorescent probe that is particularly useful for labeling antibodies and other proteins. The maleimide (B117702) group specifically and covalently reacts with free sulfhydryl groups (thiols) on cysteine residues, forming a stable thioether bond.[1][2][3][] A key feature of this dye is the presence of two acetate (B1210297) groups, which render the molecule non-fluorescent. Once the labeled antibody is introduced into live cells, intracellular esterases cleave the acetate groups, resulting in the highly fluorescent fluorescein molecule. This property makes Fluorescein diacetate 5-maleimide an excellent tool for tracking antibody internalization and localization within living cells.

This document provides a detailed, step-by-step guide for the successful conjugation of Fluorescein diacetate 5-maleimide to antibodies, including protocols for antibody preparation, the labeling reaction, and purification of the final conjugate.

Chemical Properties and Reaction Mechanism

Fluorescein diacetate 5-maleimide has a molecular weight of approximately 511.44 g/mol . The optimal reaction pH for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][3] At this pH range, the maleimide group exhibits high selectivity for sulfhydryl groups over other functional groups like primary amines.[3] At pH values above 7.5, the reactivity towards primary amines increases, and hydrolysis of the maleimide group can also occur.[3]

The reaction involves the nucleophilic attack of the deprotonated thiol group on one of the double-bonded carbons of the maleimide ring, leading to the formation of a stable, covalent thioether linkage.[]

Experimental Protocols

This section details the necessary steps for labeling an antibody with Fluorescein diacetate 5-maleimide.

Materials and Reagents

-

Antibody to be labeled (at a concentration of 2-10 mg/mL for optimal results)[5]

-

Fluorescein diacetate 5-maleimide

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[2]

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), Tris buffer, or HEPES buffer (10-100 mM, pH 7.0-7.5), degassed.[2] Buffers should not contain any thiol compounds.[2]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[2]

-

Purification/Desalting Column (e.g., Sephadex G-50) or dialysis equipment.[6][7]

-

Spectrophotometer

Step 1: Antibody Preparation

-

Dissolve the Antibody: Prepare the antibody solution in the chosen conjugation buffer at a concentration of 2-10 mg/mL.[5] If the antibody solution contains impurities or stabilizing proteins like bovine serum albumin (BSA), it should be purified prior to labeling.[5]

-

Reduction of Disulfide Bonds (Optional): Many antibodies, particularly IgG, have accessible disulfide bonds in the hinge region that can be reduced to generate free sulfhydryl groups for labeling.

-

If using TCEP, add a 10-100 fold molar excess to the antibody solution and incubate for 20-30 minutes at room temperature.[2] TCEP does not need to be removed before adding the maleimide dye.[3]

-

If using DTT, add to a final concentration of 20 mM and incubate for 30 minutes at room temperature.[5] Crucially, DTT must be completely removed before adding the dye, typically by using a desalting column.

-

Step 2: Preparation of the Dye Stock Solution

-

Allow the vial of Fluorescein diacetate 5-maleimide to warm to room temperature before opening to prevent moisture condensation.[6]

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[2] For example, to prepare a 10 mM solution from 1 mg of dye (MW ~511.44), add approximately 195.5 µL of solvent.

-

Vortex the solution until the dye is fully dissolved. This stock solution should be prepared fresh and used promptly.[5]

Step 3: The Labeling Reaction

-

Molar Ratio: A dye-to-antibody molar ratio of 10:1 to 20:1 is recommended as a starting point.[2] This ratio may need to be optimized for each specific antibody to achieve the desired degree of labeling.

-

Conjugation: Slowly add the calculated volume of the 10 mM dye stock solution to the antibody solution while gently stirring or vortexing.

-

Incubation: Incubate the reaction mixture in the dark to prevent photobleaching of the fluorophore. The incubation can be carried out for 2 hours at room temperature or overnight at 2-8°C for more sensitive proteins.[2][6]

Step 4: Purification of the Labeled Antibody

It is critical to remove any unreacted dye from the labeled antibody.

-

Size Exclusion Chromatography: Pass the reaction mixture through a desalting column (e.g., Sephadex G-50) pre-equilibrated with your desired storage buffer (e.g., PBS).[7] The larger labeled antibody will elute first, while the smaller, unreacted dye molecules will be retained.

-

Dialysis: Alternatively, dialyze the sample against a large volume of storage buffer overnight at 4°C with several buffer changes.[6]

Step 5: Characterization of the Conjugate

-

Measure Absorbance: Dilute the purified labeled antibody and measure its absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength for fluorescein (approximately 492 nm).

-

Calculate the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per antibody, can be calculated using the following formula:

-

Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × Correction Factor)

-

The correction factor for fluorescein at 280 nm is typically around 0.3.

-

-

Molar concentration of protein = Corrected A₂₈₀ / (ε_protein × path length)

-

The extinction coefficient (ε) for a typical IgG at 280 nm is ~210,000 M⁻¹cm⁻¹.

-

-

Molar concentration of dye = Aₘₐₓ / (ε_dye × path length)

-

The extinction coefficient (ε) for fluorescein at its maximum absorbance is ~83,000 M⁻¹cm⁻¹.[8]

-

-

DOL = Molar concentration of dye / Molar concentration of protein

An optimal DOL for most antibodies is typically between 2 and 10.[5]

-

Step 6: Storage

Store the labeled antibody protected from light at 4°C for short-term storage (up to one month) or in single-use aliquots at -20°C for long-term storage.[6]

Quantitative Data Summary

| Parameter | Recommended Value/Range | Reference(s) |

| Antibody Concentration | 2-10 mg/mL | [5] |

| Conjugation Buffer pH | 7.0 - 7.5 | [2] |

| Dye Stock Solution | 10 mM in anhydrous DMSO or DMF | [2] |

| Dye:Antibody Molar Ratio | 10:1 to 20:1 | [2] |

| Reaction Time | 2 hours at room temperature or overnight at 2-8°C | [2][6] |

| Optional Reduction (TCEP) | 10-100 fold molar excess for 20-30 min at RT | [2] |

| Optimal Degree of Labeling | 2 - 10 | [5] |

| Fluorescein Ex/Em | ~492 nm / ~520 nm (after esterase cleavage) | |

| Fluorescein Ext. Coeff. | ~83,000 M⁻¹cm⁻¹ | [8] |

Visualizations

Experimental Workflow

Caption: Workflow for labeling antibodies with Fluorescein diacetate 5-maleimide.

Signaling Pathway Analogy: Intracellular Activation

Caption: Intracellular activation of the fluorescein diacetate-labeled antibody.

References

- 1. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 8. biotium.com [biotium.com]

Application Notes and Protocols for the Quantification of Free Thiols with Fluorescein Diacetate 5-Maleimide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the quantification of free thiols in biological samples, particularly proteins and peptides, using Fluorescein (B123965) Diacetate 5-Maleimide (FDAM). This method is valuable in various research and drug development contexts, including the characterization of protein therapeutics, monitoring redox state, and studying protein modification.

Introduction

The quantification of free thiol (sulfhydryl) groups (-SH) is crucial in many areas of biological research and pharmaceutical development. Thiols are present in the amino acid cysteine and are involved in protein structure, enzyme activity, and cellular redox balance. The number of free thiols can indicate the conformational state of a protein, the extent of post-translational modifications, or the presence of oxidative stress. In drug development, quantifying free thiols is essential for the characterization and quality control of therapeutic proteins and for the development of antibody-drug conjugates (ADCs) where drugs are often conjugated to cysteine residues.

Fluorescein Diacetate 5-Maleimide (FDAM) is a thiol-reactive fluorescent probe. The maleimide (B117702) group reacts specifically with the sulfhydryl group of cysteine residues under mild conditions to form a stable thioether bond.[1][2] Upon reaction, the fluorescein moiety can be detected by its fluorescence, providing a sensitive method for quantification.

Principle of the Assay

The FDAM assay is based on the covalent labeling of free sulfhydryl groups with the maleimide moiety of FDAM. The reaction is highly specific for thiols at a pH range of 6.5-7.5.[1] At a pH of 7, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl group than towards an amine.[1] The diacetate groups on the fluorescein molecule render it non-fluorescent. Once the molecule enters a cell or is in an environment with esterase activity, the acetate (B1210297) groups are cleaved, yielding a highly fluorescent product. For in vitro quantification of purified proteins, a hydrolysis step or direct use of fluorescein-5-maleimide (B15326) may be preferred. The intensity of the fluorescence is directly proportional to the amount of free thiol in the sample.

Key Experimental Considerations

-

pH: The reaction between maleimides and thiols is most efficient and specific at a pH between 6.5 and 7.5.[1] At pH values above 7.5, reactivity towards primary amines increases.[1]

-

Absence of Thiols in Buffers: Buffers and other reagents used in the assay must be free of extraneous sulfhydryl-containing compounds (e.g., DTT, β-mercaptoethanol) as they will compete for reaction with FDAM.[1][3]

-

Reduction of Disulfide Bonds: Many proteins contain cysteine residues that are linked by disulfide bonds (-S-S-). These are not reactive with maleimides. To quantify the total thiol content, these disulfide bonds must first be reduced to free thiols using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[1][4]

-

Removal of Reducing Agents: After reduction, it is critical to remove the reducing agent before adding FDAM, as it will react with the probe. This can be achieved by dialysis, gel filtration, or using immobilized reducing agents.[1][4] TCEP is a good option as excess TCEP does not necessarily need to be removed before the labeling step.[4]

-

Light Sensitivity: Fluorescein is light-sensitive, so all steps involving FDAM and the labeled product should be performed with protection from light.

Experimental Protocols

Materials and Reagents

-

Fluorescein Diacetate 5-Maleimide (FDAM)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

-

Reaction Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 (or other suitable buffer at pH 6.5-7.5)[1]

-

(Optional) Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond reduction

-

(Optional) Desalting columns or dialysis equipment for removal of reducing agents

-

Protein or peptide sample with free thiols

-

Cysteine or Glutathione (B108866) for standard curve

-

Microplate reader with fluorescence detection (Excitation/Emission ~492/515 nm) or a spectrophotometer[5]

-

Black, clear-bottom 96-well plates for fluorescence measurements[6]

Preparation of Reagents

-

FDAM Stock Solution (10 mM): Dissolve FDAM in anhydrous DMF or DMSO to a final concentration of 10 mM. This solution should be prepared fresh and protected from light.[1][7] Unused stock solution can be stored at -20°C for up to a month, protected from moisture.

-